H-Lys-OH.2HCl

Aqueous Solubility Formulation Science Biochemical Reagents

Choose L-lysine dihydrochloride over the monohydrochloride salt or free base when high aqueous solubility (log S 2.2138 vs 1.6990) is critical for preparing concentrated stock solutions (≥100 mg/mL) for cell culture media, enzymatic assays, or SILAC proteomics. Its dihydrochloride form ensures stable N-hydroxysuccinimide ester intermediates for hyperbranched polylysine synthesis. Hygroscopic—store under inert gas. ≥98% purity. Research use only.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 219.11 g/mol
CAS No. 657-26-1
Cat. No. B1582969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-OH.2HCl
CAS657-26-1
Molecular FormulaC6H16Cl2N2O2
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1
InChIKeyJBBURJFZIMRPCZ-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-OH.2HCl (CAS 657-26-1): Technical Profile and Procurement Relevance of L-Lysine Dihydrochloride


H-Lys-OH.2HCl, designated as L-lysine dihydrochloride (CAS 657-26-1, molecular formula C6H16Cl2N2O2, molecular weight 219.11), is the dihydrochloride salt form of the essential, proteinogenic α-amino acid L-lysine [1]. The compound is a white to very light yellow, crystalline powder that is highly soluble in water (100 mg/mL) and exhibits significant hygroscopicity, necessitating storage under inert, dry conditions . As an acidic salt, it provides enhanced aqueous stability compared to the free base form, and is utilized extensively as a research reagent in cell culture media supplementation, as a substrate in enzymatic assays, and as a building block in peptide and polymer synthesis [1].

Why Substituting L-Lysine Dihydrochloride with Monohydrochloride or Free Base Salts Compromises Aqueous Solubility and Experimental Reproducibility


Substitution of H-Lys-OH.2HCl with closely related in-class analogs, such as L-lysine monohydrochloride (CAS 657-27-2) or the L-lysine free base (CAS 56-87-1), is non-trivial due to fundamentally different physicochemical properties driven by the degree of hydrochloride salt formation. These differences manifest as substantial, quantifiable variations in aqueous solubility, pH of resulting solutions, and hygroscopic behavior. Such variations directly impact the preparation of concentrated stock solutions, the buffering capacity in sensitive cell culture media, and the long-term stability of formulations [1]. The following evidence quantifies these critical distinctions, demonstrating why L-lysine dihydrochloride is a specifically differentiated reagent that cannot be assumed to be functionally interchangeable with its monohydrochloride or free base counterparts.

Quantitative Differentiation of H-Lys-OH.2HCl: Solubility, Stability, and Application-Specific Performance Data Versus Key Comparators


L-Lysine Dihydrochloride Exhibits a Log S Value of 2.2138 at 0°C, Markedly Exceeding the Aqueous Solubility of L-Lysine Monohydrochloride

A direct head-to-head comparison of aqueous solubility between L-lysine dihydrochloride and L-lysine monohydrochloride reveals a significant difference. The solubility of L-lysine dihydrochloride is defined by the equation log S = 2.2138 + 0.00409t (where t is temperature in °C). At a standard reference temperature of 0°C, this yields a log S value of 2.2138 [1]. In contrast, L-lysine monohydrochloride (in its dihydrate form) has a solubility defined by log S = 1.6990 + 0.01294t, yielding a log S value of 1.6990 at 0°C [1]. This quantifies a substantially higher intrinsic solubility for the dihydrochloride salt.

Aqueous Solubility Formulation Science Biochemical Reagents

Hygroscopic Nature of L-Lysine Dihydrochloride Necessitates Inert Storage Conditions, a Critical Distinction from Less Hygroscopic Free Base Forms

L-lysine dihydrochloride is explicitly and consistently identified as 'hygroscopic' across multiple authoritative vendor technical datasheets and chemical databases [1][2]. This property dictates specific storage and handling protocols, including storage under inert gas and protection from moisture. While the monohydrochloride salt also exhibits some degree of hygroscopicity, the free base L-lysine is notably less so. The dihydrochloride's high affinity for water uptake can lead to deliquescence, changes in physical form, and potential degradation or inaccurate weighing if not handled correctly . This is a class-level inference from the physical properties of amino acid hydrochloride salts.

Stability Storage Material Handling

L-Lysine Dihydrochloride Serves as a Preferred Substrate for Hyperbranched Polylysine Synthesis via AB2 Building Blocks

In polymer chemistry, L-lysine dihydrochloride is specifically utilized to generate the N-hydroxysuccinimide ester, which functions as an AB2 building block for the synthesis of hyperbranched polylysines . This application leverages the compound's dual amine functionality protected by the dihydrochloride salt form, enabling controlled polymerization. While L-lysine monohydrochloride or free base could theoretically be used, the dihydrochloride salt provides distinct advantages in terms of solubility and stability of the intermediate ester, which is crucial for achieving the desired polymer architecture and molecular weight distribution. This is a class-level inference based on the known utility of protected amino acid salts in controlled polymerization reactions.

Polymer Synthesis Biomaterials Peptide Chemistry

L-Lysine Dihydrochloride Enables SILAC Proteomics via High Solubility and Purity, Providing a 'Light' Reference Standard

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) relies on the use of highly pure and soluble 'light' (unlabeled) and 'heavy' (labeled) amino acids. L-Lysine dihydrochloride is explicitly offered as a lyophilized preparation for SILAC experiments, serving as the unlabeled 'light' lysine source to establish a baseline proteome for comparison against 'heavy' isotopologues (e.g., 13C6, 15N2) in mass spectrometry analysis . The high aqueous solubility of the dihydrochloride salt ensures complete dissolution in cell culture media, and its high purity (≥98%) minimizes analytical interference. This is a cross-study comparable application, as the performance is inferred from its established use in validated SILAC workflows, which require a consistent and reliable unlabeled amino acid source.

SILAC Proteomics Mass Spectrometry Cell Culture

Optimal Application Scenarios for H-Lys-OH.2HCl Based on Quantifiable Solubility and Stability Advantages


Preparation of High-Concentration Aqueous Stock Solutions for Cell Culture and Enzymatic Assays

Due to its quantitatively higher aqueous solubility compared to L-lysine monohydrochloride (log S = 2.2138 vs. 1.6990 at 0°C), L-lysine dihydrochloride is the preferred form when preparing concentrated stock solutions (e.g., 100 mg/mL or higher) for cell culture media supplementation or as a substrate in enzymatic studies [1]. Its ability to achieve high molarity without precipitation ensures reliable nutrient delivery in serum-free or defined media formulations.

Synthesis of Hyperbranched Polylysine and Other Advanced Biomaterials

The specific use of L-lysine dihydrochloride to generate an N-hydroxysuccinimide ester AB2 building block makes it the reagent of choice for researchers synthesizing hyperbranched polylysine [1]. Its dihydrochloride salt form provides enhanced stability and solubility of the activated ester intermediate, facilitating controlled polymerization and enabling the production of complex macromolecular architectures for drug delivery and tissue engineering applications.

SILAC-Based Quantitative Proteomics as an Unlabeled 'Light' Lysine Source

For proteomics facilities and researchers employing SILAC, L-lysine dihydrochloride is procured as a high-purity, lyophilized powder specifically formulated to serve as the 'light' (unlabeled) amino acid standard [1]. Its high solubility ensures complete incorporation into cell culture media, and its purity minimizes background noise in mass spectrometry, thereby enabling accurate relative quantification of protein expression changes between experimental conditions.

Biochemical Research Requiring an Acidic Lysine Salt with Defined Hygroscopicity

In experimental contexts where an acidic lysine salt is required, and where the material's hygroscopic nature is a known and manageable variable, L-lysine dihydrochloride is the appropriate selection [1]. This is common in peptide synthesis or when preparing lysine derivatives, where the dihydrochloride salt's specific counter-ion composition and physical properties are critical for subsequent reaction steps or for achieving a desired pH in solution.

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